D-mannarate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

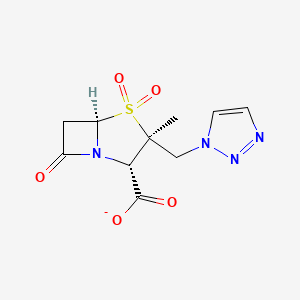

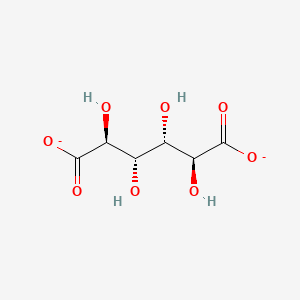

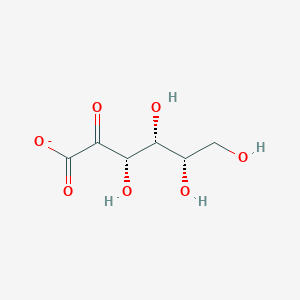

D-mannarate(2-) is a mannarate(2-) that is the dianion obtained by the deprotonation of the carboxy groups of D-mannaric acid. It is a conjugate base of a D-mannarate(1-). It is an enantiomer of a L-mannarate(2-).

Wissenschaftliche Forschungsanwendungen

1. Overview and Production

D-Mannose, a C-2 epimer of D-glucose, is significant in various industries due to its role as a component of polysaccharides and glycoproteins. It finds applications in food, pharmaceuticals, and poultry industries, acting as a dietary supplement, starting material for drug synthesis, and in animal feeds. Methods like chemical synthesis and biotransformation from D-fructose or D-glucose using specific isomerases are key in its production (Hu et al., 2016).

2. Photosynthetic Production

Research has also explored the photosynthetic production of mannitol (a derivative of D-mannose) from CO2 in genetically modified cyanobacteria. This innovative method contributes to sustainable production and applications in the medical and food industries (Jacobsen & Frigaard, 2014).

3. Physiological Benefits and Enzymatic Production

D-Mannose's physiological benefits include impacts on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections. It serves as a precursor for several medicinal compounds. Due to limitations in chemical synthesis and plant extraction, enzymatic production of D-mannose is a key area of research, highlighting the efficiency and potential of biological methods (Wu, Zhang, & Mu, 2019).

4. Biochemical Engineering Applications

In biochemical engineering, D-mannose undergoes processes like oxidation to form N,N'-dimethyl D-mannaramide and disodium D-mannarate. These derivatives are useful in synthesizing polymers like poly-D-mannaramides, demonstrating D-mannose's versatility in material science (Carpenter, Hardcastle, & Kiely, 2013).

5. Immunological Effects

D-Mannose has been identified to induce regulatory T cells and suppress immunopathology, making it a potential candidate for clinical applications in treating autoimmune diseases and inflammation (Zhang et al., 2017).

6. Applications in Biofuel Cells

D-Mannarate, derived from D-mannose, has been utilized in biofuel cells. Enzymatic processes convert D-mannuronate to D-mannarate, which can be combined with electricity production, showcasing its role in renewable energy technologies (Sakuta et al., 2018).

7. Material Science Applications

In material science, derivatives of D-mannaric acid have been synthesized for applications like creating Nylon 66 analogs from carbohydrate-based monomers. This highlights its role in developing novel materials (Mancera, Roffé, Rivas, & Galbis, 2003).

8. Therapeutic Applications

D-Mannose has therapeutic potential, as evidenced by its ability to suppress macrophage IL-1β production. This property is significant for developing interventions against inflammatory conditions (Torretta et al., 2020).

9. Energy Storage

D-Mannitol, a derivative, has been studied for its thermal energy storage capacity, further expanding D-mannose's applications in sustainable energy solutions (Barreneche et al., 2013).

10. Bone Health

Studies indicate that D-mannose attenuates bone loss in mice, suggesting its potential in treating osteoporosis. This effect is mediated by regulatory T cell proliferation and gut microbiota-dependent anti-inflammatory effects (Liu et al., 2020).

Eigenschaften

Produktname |

D-mannarate(2-) |

|---|---|

Molekularformel |

C6H8O8-2 |

Molekulargewicht |

208.12 g/mol |

IUPAC-Name |

(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4-/m0/s1 |

InChI-Schlüssel |

DSLZVSRJTYRBFB-LDHWTSMMSA-L |

Isomerische SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@@H](C(=O)[O-])O)O |

Kanonische SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

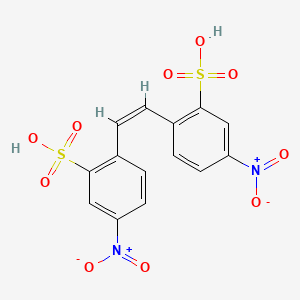

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1240559.png)

![2-[(2R)-oxiran-2-ylmethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1240560.png)

![1-Tert-butyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1240564.png)

![4-[3-(3-Methylanilino)-2-imidazo[1,2-a]pyrimidinyl]phenol](/img/structure/B1240569.png)

![(8S,11R,13S,14R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1240571.png)

![(2S)-heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1240572.png)

![N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B1240576.png)

![2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1240577.png)

![(6R,7S)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[[1-oxo-2-(1-tetrazolyl)ethyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240580.png)